Iotalamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Reference Standard: In scientific research, particularly in pharmacology and toxicology, it's crucial to ensure the accuracy and consistency of measurements. Reference standards are well-characterized substances used to calibrate instruments and validate analytical methods. Iotalamic acid serves this purpose for other contrast agents or similar molecules being studied by researchers. Source: GlpBio, Iotalamic Acid (Iothalamic Acid):

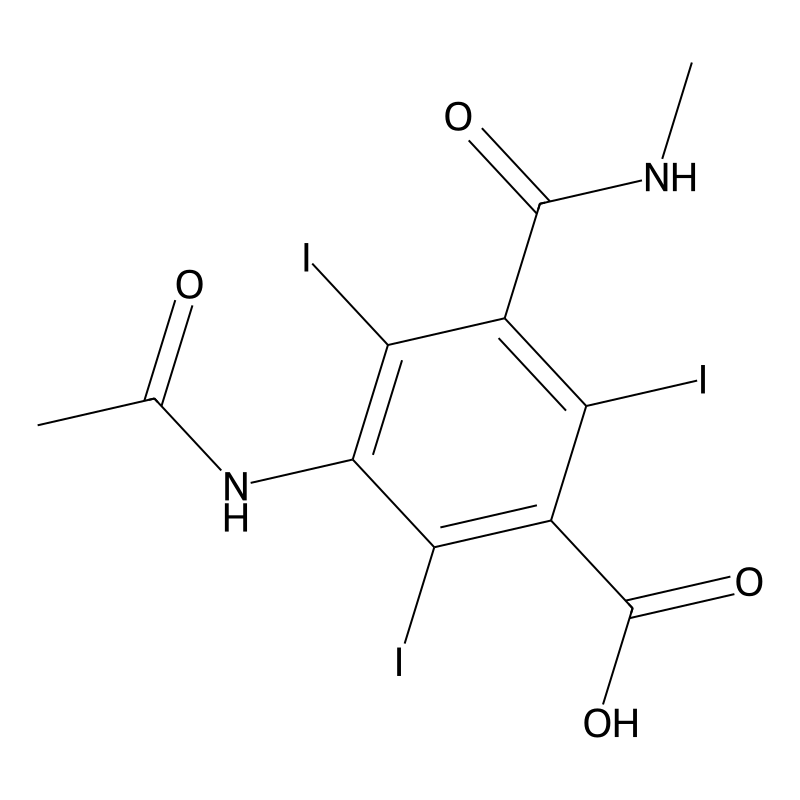

Iotalamic acid, also known as iothalamic acid, is an iodine-containing organic compound primarily utilized as a radiocontrast agent in medical imaging. It is classified under the category of acylaminobenzoic acids and derivatives, specifically as a derivative of amino benzoic acid where the amine group is N-acylated. The compound has the chemical formula and an average molecular weight of approximately 613.916 g/mol. Iotalamic acid is marketed under various brand names, including Conray and Glofil-125, and is administered either intravenously or intravesically for imaging procedures such as angiography and computed tomographic scans .

Iotalamic acid functions as a negative contrast agent. When injected into the body, it distributes unevenly within tissues. Blood vessels and certain organs, such as the kidneys, take up less of the contrast agent compared to surrounding tissues. This difference in concentration creates a contrast effect on X-ray images, allowing for visualization of blood flow and organ structures [].

Iotalamic acid is generally safe for most patients; however, some adverse reactions can occur, including nausea, vomiting, and allergic reactions []. In rare cases, more severe reactions like kidney failure can develop []. It is crucial to assess patients for allergies to iodine-containing contrast agents before administration [].

Data Availability:

- Specific data on toxicity is not included here as it can vary depending on factors like dosage and patient health. Refer to medical resources for detailed information on safety profiles.

- Reduction Reactions: Iotalamic acid can be synthesized through catalytic hydrogenation methods, which involve the reduction of precursor compounds to yield the final product .

- Hydrolysis: In aqueous environments, iotalamic acid may hydrolyze, leading to the release of iodine and other byproducts, which can affect its efficacy as a contrast agent.

- Complexation Reactions: The iodine atoms in iotalamic acid can form complexes with various metal ions, which may influence its imaging properties.

The synthesis of iotalamic acid can be achieved through several methods:

- Catalytic Hydrogenation: This method involves the reduction of specific precursors under hydrogen gas in the presence of a catalyst.

- Acylation Reactions: The introduction of acyl groups into amino benzoic acid derivatives can yield iotalamic acid through acylation reactions.

- Chemical Modification: Various chemical modifications can be applied to existing iodine-containing compounds to synthesize iotalamic acid effectively.

These methods allow for the production of iotalamic acid in varying purities and formulations suitable for medical use .

Iotalamic acid is primarily used in medical diagnostics as a radiocontrast agent. Its applications include:

- Angiography: Enhancing the visibility of blood vessels during imaging.

- Computed Tomography Scans: Improving the contrast in cross-sectional images.

- Urological Imaging: Used intravesically for bladder examinations.

- Glomerular Filtration Evaluation: The radioactive formulation (sodium iothalamate I-125) is specifically used to assess kidney function .

Iotalamic acid interacts with various biological systems and other pharmaceuticals. Notable interactions include:

- Renal Excretion Modulation: Iotalamic acid may influence the excretion rates of certain substances like dextran, potentially leading to altered serum levels .

- Adverse Reactions: Patients with a history of allergies to iodine-based contrast agents may experience heightened sensitivity or adverse effects when administered iotalamic acid .

- Drug Interactions: Co-administration with other medications should be approached cautiously due to potential pharmacokinetic interactions.

Iotalamic acid shares structural and functional similarities with several other iodine-containing contrast agents. Below are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Iopamidol | C_{17}H_{22}I_{3}N_{2}O_{7} | Nonionic, low-osmolar contrast agent |

| Iohexol | C_{19}H_{26}I_{3}N_{3}O_{9} | Nonionic, low-osmolar contrast agent |

| Ioversol | C_{16}H_{20}I_{3}N_{2}O_{8} | Nonionic, low-osmolar contrast agent |

| Iodixanol | C_{21}H_{26}I_{3}N_{3}O_{9} | Iso-osmolar contrast agent |

Uniqueness of Iotalamic Acid

Iotalamic acid is unique among these compounds due to its specific structure featuring multiple iodine atoms that enhance its radiopacity while maintaining solubility. Its application in renal function tests with radioactive isotopes further distinguishes it from other agents that primarily serve general imaging purposes.

High-Performance Liquid Chromatography Method Development

High-Performance Liquid Chromatography has emerged as a fundamental analytical technique for the quantification of iotalamic acid in biological matrices. The development of robust High-Performance Liquid Chromatography methods requires careful optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity [1] [2].

Chromatographic Conditions and Mobile Phase Optimization

The most widely employed approach for iotalamic acid analysis utilizes reversed-phase chromatography with C18 stationary phases. Farthing et al. developed a simple High-Performance Liquid Chromatography method using a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid in deionized water (pH 2.2) and methanol in gradient mode [1]. The flow rate was maintained at 1.0 mL/min, providing optimal separation within reasonable analysis time.

Alternative chromatographic conditions have been explored to improve method performance. Dhondta et al. utilized an embedded-carbamate-group bonded RP18 column with a mobile phase of 50 mM monobasic sodium phosphate and methanol (90:10, v/v) without ion-pair reagents [3]. This approach simplified sample preparation while maintaining chromatographic resolution.

Buffer Systems and pH Optimization

The selection of appropriate buffer systems significantly influences the retention and peak shape of iotalamic acid. Low pH conditions (pH 2.2-3.8) are generally preferred to suppress ionization of the carboxylic acid group, promoting retention on reversed-phase columns [1] [4]. Propionate buffer systems have demonstrated effectiveness, with pH 3.8 propionate buffer (propionic acid-sodium hydroxide = 0.35 + 0.035 mol/kg in water) providing stable chromatographic conditions [4].

Detection and Sensitivity Parameters

Ultraviolet detection at 254 nm is the most commonly employed detection mode, taking advantage of the aromatic iodinated structure of iotalamic acid [2] [3]. Some methods utilize detection at 245 nm to optimize sensitivity for the target compound [4]. The linearity ranges typically span from 1-150 μg/mL in serum and 25-1500 μg/mL in urine, with limits of detection ranging from 0.5 to 1.0 μg/mL [2] [3].

Method Performance Characteristics

Validation studies have demonstrated excellent precision with relative standard deviations less than 5.1% for both intra-day and inter-day analyses [3]. Recovery values from plasma and urine samples range from 57% to 73%, which is acceptable for bioanalytical applications [2]. The methods show good specificity with no interference from endogenous substances or common drugs [2].

Tandem Mass Spectrometry Detection Strategies

Liquid Chromatography-Tandem Mass Spectrometry represents the most sensitive analytical approach for iotalamic acid quantification, offering superior specificity and detection limits compared to traditional High-Performance Liquid Chromatography methods [5] [6].

Ionization and Mass Spectrometric Parameters

Electrospray ionization in positive ion mode has been established as the optimal ionization technique for iotalamic acid. The protonated molecular ion [M+H]+ at m/z 614.8 serves as the precursor ion for multiple reaction monitoring [5] [7]. The most abundant and specific product ion transition occurs at m/z 614.8→361.0, which provides the highest sensitivity for quantitative analysis [5].

Fragmentation Patterns and Mechanism

The fragmentation of iotalamic acid under collision-induced dissociation conditions involves complex rearrangement processes. While the exact fragmentation mechanism remains unclear, it likely includes intramolecular rearrangements leading to the loss of specific functional groups [5]. The fragment ion at m/z 361.0 represents a significant portion of the molecule, providing sufficient specificity for analytical applications.

Mobile Phase Composition and Chromatographic Separation

Optimal chromatographic conditions for Liquid Chromatography-Tandem Mass Spectrometry analysis employ low-ligand density reversed-phase columns with acidic mobile phases. A mobile phase consisting of 0.01% acetic acid in water and methanol provides excellent peak shape and ionization efficiency [5]. The gradient elution profile typically starts with high aqueous content and progresses to higher organic composition over 6.5 minutes [5].

Sensitivity and Quantification Range

Liquid Chromatography-Tandem Mass Spectrometry methods achieve remarkable sensitivity with lower limits of quantification as low as 0.500 ng/mL in serum and 10.0 ng/mL in urine [5] [6]. The linear dynamic range extends from 0.500-30.0 ng/mL for serum and 10.0-5000 ng/mL for urine, covering the physiologically relevant concentration ranges for glomerular filtration rate measurements [5].

Internal Standard Selection and Matrix Effects

Stable isotope-labeled internal standards, particularly iotalamic acid-d3, provide optimal compensation for matrix effects and analytical variability [5]. The deuterated internal standard exhibits similar chromatographic behavior and mass spectrometric response, with the mass transition m/z 617.8→364.0 maintaining all deuterium atoms in the fragment ion [5]. Matrix effects are minimized through protein precipitation with methanol followed by dilution, achieving coefficient of variation values not exceeding 10% [5].

Capillary Electrophoresis with Ultraviolet Detection Applications

Capillary Electrophoresis with Ultraviolet Detection offers a complementary analytical approach for iotalamic acid quantification, particularly valuable for applications requiring minimal sample consumption and rapid analysis [8] [9].

Electrophoretic Separation Principles

The separation of iotalamic acid by Capillary Electrophoresis relies on differences in electrophoretic mobility under applied electric fields. The compound's ionic character at physiological pH enables effective separation from matrix components and potential interferents [8]. The migration behavior is influenced by the charge-to-size ratio and can be optimized through buffer composition and pH adjustment.

Buffer System Optimization

Various buffer systems have been investigated for iotalamic acid analysis by Capillary Electrophoresis. Propionate buffer systems at pH 3.8 and pH 5.6 have demonstrated effectiveness for simultaneous determination with other kidney function markers [4]. The buffer composition significantly affects migration times, peak resolution, and overall method performance.

Detection Parameters and Sensitivity

Ultraviolet detection at wavelengths between 245-254 nm capitalizes on the aromatic chromophores present in iotalamic acid [8] [9]. While Capillary Electrophoresis methods generally exhibit lower sensitivity compared to Liquid Chromatography-Tandem Mass Spectrometry approaches, they provide adequate detection limits for many clinical applications. The technique offers rapid analysis times, typically completing separations within 2-5 minutes [8].

Method Advantages and Limitations

Capillary Electrophoresis methods offer several advantages including minimal sample volume requirements (nanoliters), rapid analysis times, and cost-effective operation without radioactive materials [8] [10]. The technique demonstrates excellent reproducibility and can be implemented using standard instrumentation. However, sensitivity limitations may restrict applications requiring ultra-low detection limits [10].

Clinical Applications

Capillary Electrophoresis has proven particularly valuable for micropuncture experiments and specialized research applications where sample volumes are extremely limited [8]. The method has been successfully applied to measure glomerular filtration rate in clinical studies, providing results comparable to traditional radioactive methods [10].

Validation Parameters: Sensitivity, Specificity, and Matrix Effects

Comprehensive method validation is essential for establishing the reliability and suitability of analytical methods for iotalamic acid quantification across different biological matrices and clinical applications [11] [12].

Sensitivity Assessment and Lower Limits of Quantification

Sensitivity evaluation encompasses the determination of Lower Limit of Detection and Lower Limit of Quantification values that define the analytical method's capability to detect and quantify iotalamic acid at clinically relevant concentrations. High-Performance Liquid Chromatography methods typically achieve Lower Limits of Quantification in the range of 0.5-1.0 μg/mL [2] [3], while Liquid Chromatography-Tandem Mass Spectrometry approaches demonstrate superior sensitivity with Lower Limits of Quantification as low as 0.25-0.500 ng/mL [5] [13].

Specificity and Selectivity Evaluation

Specificity assessment involves demonstrating the method's ability to measure iotalamic acid in the presence of potentially interfering substances including endogenous matrix components, metabolites, and co-administered medications. Validation protocols require analysis of blank biological matrices to confirm absence of interfering peaks at the retention time of iotalamic acid [2]. Cross-reactivity studies with structurally related contrast agents ensure method selectivity [5].

Accuracy and Precision Requirements

Accuracy determination employs recovery studies using quality control samples prepared at low, medium, and high concentrations within the analytical range. Acceptable accuracy typically ranges from 85-115% of nominal concentrations [5] [11]. Precision evaluation encompasses both within-run (intra-day) and between-run (inter-day) variability, with coefficient of variation values generally required to be ≤15% for bioanalytical methods [11].

Matrix Effects and Recovery Assessment

Matrix effects evaluation is particularly critical for Liquid Chromatography-Tandem Mass Spectrometry methods where ionization suppression or enhancement can significantly impact quantitative results. Matrix effect assessment involves comparing analytical responses of post-extraction spiked samples with neat standard solutions [5]. Recovery experiments determine extraction efficiency by comparing pre-extraction spiked samples with post-extraction spiked samples [11].

Stability Testing Requirements

Comprehensive stability testing encompasses multiple conditions including bench-top stability, autosampler stability, freeze-thaw stability, and long-term storage stability. Stability data must demonstrate that iotalamic acid concentrations remain within ±15% of initial values under relevant storage and handling conditions [11]. Stock solution stability and processed sample stability are evaluated to establish appropriate storage protocols and sample processing timelines.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08A - X-ray contrast media, iodinated

V08AA - Watersoluble, nephrotropic, high osmolar x-ray contrast media

V08AA04 - Iotalamic acid

Other CAS

Absorption Distribution and Excretion

Following intravascular injection, Conray is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration. The liver and small intestine provide the major alternate route of excretion. In patients with severe renal impairment, the excretion of this contrast medium through the gallbladder and into the small intestine sharply increases.

Wikipedia

Biological Half Life

Dates

A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water

Israel J Lopez-Prieto, Shimin Wu, Weikang Ji, Kevin D Daniels, Shane A SnyderPMID: 31759215 DOI: 10.1016/j.chemosphere.2019.125311

Abstract

Iodinated contrast media (ICMs) are a class of X-ray contrast media worldwide utilized for radiographic procedures. Since they cannot be removed efficiently during water treatment, they can be found in surface and groundwater. In this work, a rapid and sensitive direct injection liquid chromatography-tandem (LC-MS/MS) method for the simultaneous analysis of seven ICMs media (iopamidol, ioxitalamic acid, diatrizoic acid, iothalamic acid, iohexol, iomeprol and iopromide) in complex aqueous matrices has been developed and validated. The MDLs for the analytes ranged from 0.7 to 21 ng Lin ultrapure water, and recoveries ranged from 86 to 100% in drinking water, 85-103% in groundwater and 84-105% in WWTP effluent. A stereo-isomer for iopromide was separated. This analytic method was applied to investigate the removal of target ICMs by low pressure ultra violet light (LPUV) advanced oxidation processes with three oxidants, hydrogen peroxide, free chlorine and monochloramine in groundwater. Results showed that the addition of oxidants did not enhance attenuation of ICMs, since fluence-based decay apparent rate constants were similar (K

= 3.2 × 10

, K

= 3.6 × 10

and K

= 3.4 × 10

10

cm

mJ

). This yielded direct photolysis is the main mechanism to attenuate target ICMs.

Performance of Creatinine Clearance and Estimated GFR in Assessing Kidney Function in Living Donor Candidates

Neetika Garg, Grace Snyder, Jianbo Li, Didier Mandelbrot, Emilio D PoggioPMID: 31205262 DOI: 10.1097/TP.0000000000002797

Abstract

Glomerular filtration rate (GFR) assessment is a key aspect in the evaluation of living kidney donor candidates; however, data on performance of commonly used methods are limited.We examined 769 living kidney donor candidates with 24-hour urine collections assessed as accurate by comparing measured creatinine excretion rate (CER) to CER estimated using a 4-variable equation previously developed and validated using robust methodology.

Of all collections, 42.6% would have been deemed inaccurate, mostly under-collections, using the conventional weight- and gender-based CER estimation. Creatinine clearance (CrCl) overestimated I-iothalamate GFR (iGFR), estimated GFR (eGFR), underestimated iGFR, and their average [Avg (CrCl and eGFR)] essentially eliminated the GFR bias (median bias = +2.2, -5.4, and -1.0 mL/min/1.73 m, respectively; P < 0.001). This held true for all subgroups except blacks, where all 3 measures overestimated iGFR. Avg (CrCl and eGFR) also offered modestly improved accuracy compared with CrCl alone, as measured by the proportion of values falling within 10% (50.7% versus 45.3%; P = 0.009) and 30% of iGFR (94.5% versus 89.3%; P < 0.001).

When measured GFR is unavailable, the Avg (CrCl and eGFR) provides a better estimate of kidney function in kidney donor candidates than either measure alone, although in blacks the estimates are neither better nor worse.

Tubular secretion of creatinine and kidney function: an observational study

Xuehan Zhang, Andrew D Rule, Charles E McCulloch, John C Lieske, Elaine Ku, Chi-Yuan HsuPMID: 32228497 DOI: 10.1186/s12882-020-01736-6

Abstract

Prior papers have been inconsistent regarding how much creatinine clearance (CrCl) overestimates glomerular filtration rate (GFR). A recent cross-sectional study suggested that measurement error alone could entirely account for the longstanding observation that CrCl/GFR ratio is larger when GFR is lower among patients with chronic kidney disease (CKD); but there have been no validation of this in other cohorts.To fill these gaps in knowledge regarding the relation between CrCl and GFR, we conducted cross-sectional and longitudinal analysis of the Modification of Diet in Renal Disease study (MDRD) and African American Study of Kidney Disease and Hypertension (AASK); and cross-sectional analysis of a clinical dataset from the Mayo Clinic of four different patient populations (CKD patients, kidney transplant recipients, post kidney donation subgroup and potential kidney donors). In the cross-sectional analyses (MDRD, AASK and Mayo Clinic cohort), we examined the relation between the CrCl/iothalamate GFR (iGFR) ratio at different categories of iGFR or different levels of CrCl. In the MDRD and AASK longitudinal analyses, we studied how the CrCl/iGFR ratio changed with those who had improvement in iGFR (CrCl) over time versus those who had worsening of iGFR (CrCl) over time.

Observed CrCl/iGFR ratios were generally on the lower end of the range reported in the literature for CKD (median 1.24 in MDRD, 1.13 in AASK and 1.25 in Mayo Clinic cohort). Among CKD patients in whom CrCl and iGFR were measured using different timed urine collections, CrCl/iGFR ratio were higher with lower iGFR categories but lower with lower CrCl categories. However, among CKD patients in whom CrCl and iGFR were measured using the same timed urine collections (which reduces dis-concordant measurement error), CrCl/iGFR ratio were higher with both lower iGFR categories and lower CrCl categories.

These data refute the recent suggestion that measurement error alone could entirely account for the longstanding observation that CrCl/GFR ratio increases as GFR decreases in CKD patients. They also highlight the lack of certainty in our knowledge with regard to how much CrCl actually overestimates GFR.

Sickle cell trait, estimated glomerular filtration rate, and risk of adverse outcomes in chronic kidney disease

Rupali Sood, Aditya Surapaneni, Shengyuan Luo, Lawrence J Appel, Cheryl Winkler, Morgan E Grams, Rakhi P NaikPMID: 31342549 DOI: 10.1002/ajh.25588

Abstract

Extracellular acidosis differentiates pancreatitis and pancreatic cancer in mouse models using acidoCEST MRI

Rachel A High, Edward A Randtke, Kyle M Jones, Leila R Lindeman, Jacqueline C Ma, Shu Zhang, Lucia G LeRoux, Mark D PagelPMID: 31734629 DOI: 10.1016/j.neo.2019.09.004

Abstract

Differentiating pancreatitis from pancreatic cancer would improve diagnostic specificity, and prognosticating pancreatitis that progresses to pancreatic cancer would also improve diagnoses of pancreas pathology. The high glycolytic metabolism of pancreatic cancer can cause tumor acidosis, and different levels of pancreatitis may also have different levels of acidosis, so that extracellular acidosis may be a diagnostic biomarker for these pathologies. AcidoCEST MRI can noninvasively measure extracellular pH (pHe) in the pancreas and pancreatic tissue. We used acidoCEST MRI to measure pHe in a KC model treated with caerulein, which causes pancreatitis followed by development of pancreatic cancer. We also evaluated the KC model treated with PBS, and wild-type mice treated with caerulein or PBS as controls. The caerulein-treated KC cohort had lower pHe of 6.85-6.92 before and during the first 48 h after initiating treatment, relative to a pHe of 6.92 to 7.05 pHe units for the other cohorts. The pHe of the caerulein-treated KC cohort decreased to 6.79 units at 5 weeks when pancreatic tumors were detected with anatomical MRI, and sustained a pHe of 6.75 units at the 8-week time point. Histopathology was used to evaluate and validate the presence of tumors and inflammation in each cohort. These results showed that acidoCEST MRI can differentiate pancreatic cancer from pancreatitis in this mouse model, but does not appear to differentiate pancreatitis that progresses to pancreatic cancer vs. pancreatitis that does not progress to cancer.Success Rate of Intra-articular Sacroiliac Joint Injection: Fluoroscopy vs Ultrasound Guidance-A Cadaveric Study

Wolfgang Stelzer, Dominik Stelzer, Elisabeth Stelzer, Andreas Sammer, Elisabeth Aichner, Monika Braune, Byron J Schneider, C Duller, Georg FeiglPMID: 30953589 DOI: 10.1093/pm/pnz059

Abstract

Given the unacceptably high miss rates of non-image-guided injections into the sacroiliac joint, either fluoroscopy or ultrasound is recommended for guidance. The real success rate of both techniques was assessed by cadaver dissection.Twenty bodies donated to science (40 joints: 15 female and 5 male) were investigated bilaterally. Fluoroscopy and a lower ultrasound-guided approach were performed in 10 bodies each. Conditions during puncture, the subjective feeling of the needle being intra-articular, and, for fluoroscopic guidance, the intra-articular spread of the contrast were assessed. First, 0.5 cc of Iopamidol was injected, followed by 2 mL of red-colored latex. The spread was investigated by dissection via anterior opening of the sacroiliac joint and the dorsal ligaments.

Ultrasound guidance was used in 1/20 (5%, 95% CI = 0.9-23.6%) intra-articular injections. In 19/20 (95%, 95% CI = 0.9-23.6%) cases, latex spread in the interosseous sacroiliac ligament was used. Conditions of structural visibility were classified as good in 11/20 (55%, 95% CI = 34.2-74.2%) cases, puncture condition as good in 16/20 (80%, 95% CI = 58.4-91.9%) cases, and subjective feeling of the needle being intra-articular was present in 10/20 (50%, 95% CI = 34.2-74.2%) cases. Fluoroscopy showed an intra-articular injection in 10/20 (50%, 95% CI = 34.2-74.2%) cases. The structure visibility in fluoroscopy was good in 9/20 (45%, 95% CI = 25.8-65.8%), puncture conditions good in 8/20 (40%, 95% CI = 21.9-61.3%), intra-articular contrast spread visible in 10/20 (50%, 95% CI = 34.2-74.2%), and subjective feeling of being intra-articular was present in 17/20 (85%, 95% CI = 64.0-94.8%) cases.

Fluoroscopy clearly showed a higher success rate of intra-articular sacroiliac joint injection.

Treatment effect of oil-based contrast is related to experienced pain at HSG: a post-hoc analysis of the randomised H2Oil study

N van Welie, K Dreyer, J van Rijswijk, H R Verhoeve, M Goddijn, A W Nap, J M J Smeenk, M A F Traas, H G M Rijnsaardt-Lukassen, A J C M van Dongen, P Bourdrez, J P de Bruin, A V Sluijmer, A P Gijsen, P M van de Ven, C B Lambalk, V Mijatovic, B W J MolPMID: 31887222 DOI: 10.1093/humrep/dez206

Abstract

Does pain or volume of used contrast medium impact the effectiveness of oil-based contrast during hysterosalpingography (HSG)?In women who report moderate to severe pain during HSG, the use of oil-based contrast resulted in more ongoing pregnancies compared to the use of water-based contrast, whereas in women who reported mild or no pain, no difference in ongoing pregnancies was found.

We recently showed that in infertile women undergoing HSG, the use of oil-based contrast results in more ongoing pregnancies within 6 months as compared to the use of water-based contrast. However, the underlying mechanism of this fertility-enhancing effect remains unclear.

We performed a post-hoc analysis of the H2Oil study, a multicentre randomised controlled trial (RCT) evaluating the therapeutic effect of oil- and water-based contrast at HSG. Here, we evaluated the impact of pain experienced at HSG and volume of used contrast media during HSG on ongoing pregnancy.

In a subset of 400 participating women, pain during HSG by means of the Visual Analogue Scale (VAS) (range: 0.0-10.0 cm) was reported, while in 512 women, we registered the volume of used contrast (in millilitres). We used logistic regression analyses to assess whether pain and volume of used contrast media modified the effect of oil-based contrast on ongoing pregnancy rates. Data were analysed according to intention-to-treat principle.

In 400 women in whom pain scores were reported, the overall median pain score was 5.0 (Interquartile range (IQR) 3.0-6.8) (oil group (n = 199) 4.8 (IQR 3.0-6.4); water group (n = 201) 5.0 (IQR 3.0-6.7); P-value 0.28). There was a significant interaction between pain (VAS ≤5 versus VAS ≥6) and the primary outcome ongoing pregnancy (P-value 0.047). In women experiencing pain (VAS ≥6), HSG with oil-based contrast resulted in better 6-month ongoing pregnancy rates compared to HSG with water-based contrast (49.4% versus 29.6%; RR 1.7; 95% CI, 1.1-2.5), while in women with a pain score ≤5, 6-month ongoing pregnancy rates were not significantly different between the use of oil- (28.8%) versus water-based contrast (29.2%) (RR 0.99; 95% CI, 0.66-1.5). In the 512 women in whom we recorded contrast, median volume was 9.0 ml (IQR 5.7-15.0) in the oil group versus 8.0 ml (IQR 5.9-13.0) in the water group, respectively (P-value 0.72). Volume of used contrast was not found to modify the effect of oil-based contrast on ongoing pregnancy (P-value for interaction 0.23).

This was a post-hoc analysis that should be considered as hypothesis generating. The RCT was restricted to infertile ovulatory women, younger than 39 years of age and with a low risk for tubal pathology. Therefore, our results should not be generalised to infertile women who do not share these features.

The underlying mechanism of the fertility-enhancing effect induced by HSG with the use of oil-based contrast remains unclear. However, these findings suggest a possible mechanistic pathway, that is increasing intrauterine pressure occurring prior to dislodging pregnancy hindering debris or mucus plugs from the proximal part of otherwise normal fallopian tubes. This information might help in the search of the underlying fertility-enhancing mechanism found by using oil-based contrast during HSG.

The original H2Oil RCT was an investigator-initiated study that was funded by the two academic institutions (AMC and VUmc) of the Amsterdam UMC. The funders had no role in study design, collection, analysis and interpretation of the data. K.D. reports consultancy for Guerbet. H.V. reports consultancy fees from Ferring. C.B.L. reports speakers' fees from Ferring and research grants from Ferring, Merck and Guerbet. V.M. reports receiving travel and speakers fees as well as research grants from Guerbet. B.W.M. is supported by an NHMRC Practitioner Fellowship (GNT1082548). B.W.M. reports consultancy for ObsEva, Merck KGaA and Guerbet and travel and research grants from Merck KGaA and Guerbet. The other authors do not report conflict of interests.

The H2Oil study was registered at the Netherlands Trial Registry (NTR 3270).

1 February 2012.

3 February 2012.

Voiding cystography: an unusual route of induced hypothyroidism by iodine overdose in two newborns with chronic kidney disease

Laure Cohen, Marie Pouletty, Alice Frerot, Anca Tanase, Liza Ali, Véronique BaudouinPMID: 30937552 DOI: 10.1007/s00467-019-04247-1

Abstract

Iatrogenic induced hypothyroidism had been described in newborns and more particularly in preterm infants after cutaneous or intravenous exposure to iodine. CASE-DIAGNOSIS : We reported a new risk of iodine intoxication with the cases of two newborns who developed hypothyroidism after intra vesical iodine injection during a cystography, which was performed to confirm antenatal diagnosis of posterior urethral valves (PUV). The newborns both developed transient hypothyroidism due to an iodine overdose.These two observations suggest that voiding cystourethrography (VCUG) should be carefully considered in newborns with severe uropathy, particularly in the case of renal insufficiency. If indicated, thyroid function should be monitored in the following weeks, and in case of hypothyroidism treatment should be started.

Early Glomerular Hyperfiltration and Long-Term Kidney Outcomes in Type 1 Diabetes: The DCCT/EDIC Experience

Mark E Molitch, Xiaoyu Gao, Ionut Bebu, Ian H de Boer, John Lachin, Andrew Paterson, Bruce Perkins, Amy K Saenger, Michael Steffes, Bernard Zinman, Diabetes Control and Complications Trial/Epidemiology of Diabetes Interventions and Complications (DCCT/EDIC) Research GroupPMID: 31123181 DOI: 10.2215/CJN.14831218

Abstract

Glomerular hyperfiltration has been considered to be a contributing factor to the development of diabetic kidney disease (DKD). To address this issue, we analyzed GFR follow-up data on participants with type 1 diabetes undergoingI-iothalamate clearance on entry into the Diabetes Control and Complications Trial (DCCT)/Epidemiology of Diabetes Interventions and Complications study.

This was a cohort study of DCCT participants with type 1 diabetes who underwent an

I-iothalamate clearance (iGFR) at DCCT baseline. Presence of hyperfiltration was defined as iGFR levels ≥140 ml/min per 1.73 m

, with secondary thresholds of 130 or 150 ml/min per 1.73 m

. Cox proportional hazards models assessed the association between the baseline hyperfiltration status and the subsequent risk of reaching an eGFR <60 ml/min per 1.73 m

.

Of the 446 participants, 106 (24%) had hyperfiltration (iGFR levels ≥140 ml/min per 1.73 m

) at baseline. Over a median follow-up of 28 (interquartile range, 23, 33) years, 53 developed an eGFR <60 ml/min per 1.73 m

. The cumulative incidence of eGFR <60 ml/min per 1.73 m

at 28 years of follow-up was 11.0% among participants with hyperfiltration at baseline, compared with 12.8% among participants with baseline GFR <140 ml/min per 1.73 m

. Hyperfiltration was not significantly associated with subsequent risk of developing an eGFR <60 ml/min per 1.73 m

in an unadjusted Cox proportional hazards model (hazard ratio, 0.83; 95% confidence interval, 0.43 to 1.62) nor in an adjusted model (hazard ratio, 0.77; 95% confidence interval, 0.38 to 1.54). Application of alternate thresholds to define hyperfiltration (130 or 150 ml/min per 1.73 m

) showed similar findings.

Early hyperfiltration in patients with type 1 diabetes was not associated with a higher long-term risk of decreased GFR. Although glomerular hypertension may be a mechanism of kidney injury in DKD, higher total GFR does not appear to be a risk factor for advanced DKD.

A New Panel-Estimated GFR, Including β

Lesley A Inker, Sara J Couture, Hocine Tighiouart, Alison G Abraham, Gerald J Beck, Harold I Feldman, Tom Greene, Vilmundur Gudnason, Amy B Karger, John H Eckfeldt, Bertram L Kasiske, Michael Mauer, Gerjan Navis, Emilio D Poggio, Peter Rossing, Michael G Shlipak, Andrew S Levey, CKD-EPI GFR Collaborators, Margret B Andresdottir, Hrefna Gudmundsdottir, Olafur S Indridason, Runolfur Palsson, Paul Kimmel, Matt Weir, Roberto Kalil, Todd Pesavento, Anna Porter, Jonathan Taliercio, Chi-Yuan Hsu, Jing Chen, Steef Sinkeler, Christina Wyatt, Zipporah Krishnasami, James Hellinger, Joseph Margolick, Lawrence Kingsley, Mallory Witt, Steven Wolinsky, Tariq Shafi, Wendy Post, Alessandro Doria, Hans-Henrik ParvingPMID: 33301877 DOI: 10.1053/j.ajkd.2020.11.005

Abstract

Glomerular filtration rate (GFR) estimation based on creatinine and cystatin C (eGFR) is more accurate than estimated GFR (eGFR) based on creatinine or cystatin C alone (eGFR

or eGFR

, respectively), but the inclusion of creatinine in eGFR

requires specification of a person's race. β

-Microglobulin (B2M) and β-trace protein (BTP) are alternative filtration markers that appear to be less influenced by race than creatinine is.

Study of diagnostic test accuracy.

Development in a pooled population of 7 studies with 5,017 participants with and without chronic kidney disease. External validation in a pooled population of 7 other studies with 2,245 participants.

Panel eGFR using B2M and BTP in addition to cystatin C (3-marker panel) or creatinine and cystatin C (4-marker panel) with and without age and sex or race.

GFR measured as the urinary clearance of iothalamate, plasma clearance of iohexol, or plasma clearance of [

Cr]EDTA.

Mean measured GFRs were 58.1 and 83.2 mL/min/1.73 m

, and the proportions of Black participants were 38.6% and 24.0%, in the development and validation populations, respectively. In development, addition of age and sex improved the performance of all equations compared with equations without age and sex, but addition of race did not further improve the performance. In validation, the 4-marker panels were more accurate than the 3-marker panels (P < 0.001). The 3-marker panel without race was more accurate than eGFR

(percentage of estimates greater than 30% different from measured GFR [1 - P

] of 15.6% vs 17.4%; P = 0.01), and the 4-marker panel without race was as accurate as eGFR

(1 - P

of 8.6% vs 9.4%; P = 0.2). Results were generally consistent across subgroups.

No representation of participants with severe comorbid illness and from geographic areas outside of North America and Europe.

The 4-marker panel eGFR is as accurate as eGFR

without requiring specification of race. A more accurate race-free eGFR could be an important advance.